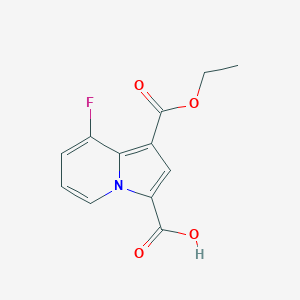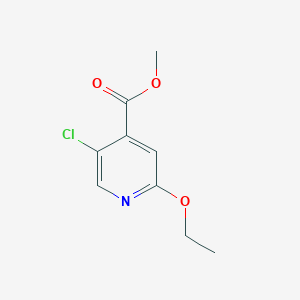
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester
Übersicht
Beschreibung
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the context of Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester has several applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester, also known as 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are typically organic compounds in chemical reactions . This compound is a boronic ester, which is a highly valuable building block in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where the boron moiety in the boronic ester is removed . This process is catalyzed and involves a radical approach . The compound can also participate in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Biochemical Pathways
The compound affects several biochemical pathways. It can participate in transformations that include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . The compound can also be involved in Suzuki cross-coupling reactions and the synthesis of biaryl amides .
Pharmacokinetics
It’s known that the compound’s stability is a significant factor influencing its bioavailability . Pinacol boronic esters, such as this compound, are usually bench-stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action depends on the specific reaction it’s involved in. For instance, in protodeboronation, the removal of the boron moiety can lead to the formation of new organic compounds . In Suzuki-Miyaura coupling, the compound can help form carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH can strongly influence the rate of hydrolysis of phenylboronic pinacol esters . Additionally, the compound’s stability can be affected by air and moisture .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Zukünftige Richtungen
The future directions of this compound lie in its potential applications in organic synthesis. For instance, it can be used in the synthesis of a selective 17β-HSD1 inhibitor in the therapeutic treatment of endometriosis . Furthermore, the development of protocols for the functionalizing deboronation of alkyl boronic esters, including protodeboronation, is an area of ongoing research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. This process can be achieved through various methods, including the Miyaura borylation, which uses a palladium catalyst and a diboron reagent . The reaction conditions often involve mild temperatures and the use of solvents such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Protodeboronation: Acidic reagents such as hydrochloric acid or sulfuric acid are used under controlled conditions.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro and fluoro substituents.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar but with a methoxy group at the para position instead of the ortho position.
Uniqueness
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(16)7-10(15)11(9)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHDXHBTLRQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136043 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-87-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


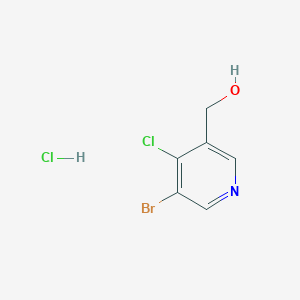
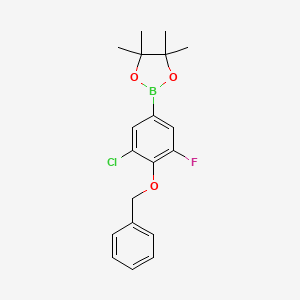
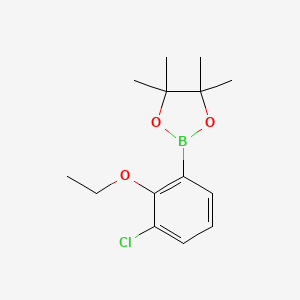


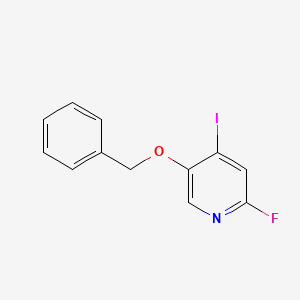
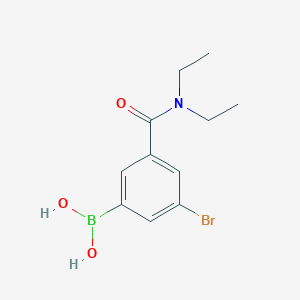
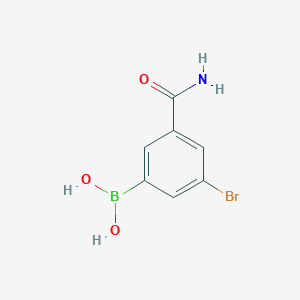

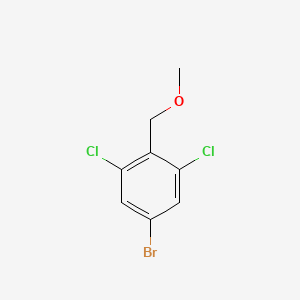
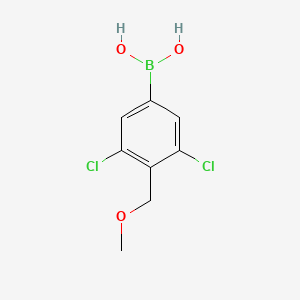
![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)
